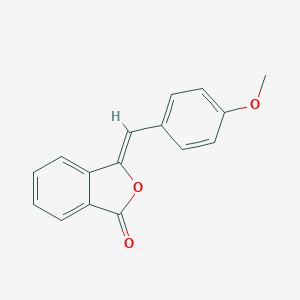

p-Anisylidenephthalide

Description

Historical Perspectives on Phthalide (B148349) Chemistry and Early p-Anisylidenephthalide Research

The exploration of phthalide chemistry dates back to the late 19th and early 20th centuries, with significant contributions from chemists like Siegmund Gabriel. His work on the synthesis of primary amines, known as the Gabriel synthesis, utilized potassium phthalimide, a derivative of phthalic acid, showcasing the early importance of this chemical family wikipedia.orgthermofisher.combyjus.comchemistrysteps.commasterorganicchemistry.com. Another foundational reaction, the Perkin reaction, developed by William Henry Perkin in 1868, provided a method for the synthesis of α,β-unsaturated aromatic acids, which are structurally related to the exocyclic double bond found in this compound wikipedia.orgslideshare.net.

Contemporary Relevance of this compound in Academic Chemical Sciences

In the modern era, the interest in this compound and its derivatives has been rekindled, primarily within the realms of medicinal chemistry and materials science. The phthalide scaffold is a common motif in a variety of natural products exhibiting diverse biological activities imjst.org. This has spurred academic researchers to explore synthetic phthalide derivatives, including this compound, as potential therapeutic agents.

The exocyclic double bond in this compound offers a site for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Its rigid, planar structure also makes it an interesting candidate for investigations into novel organic materials with specific optical or electronic properties.

Scope and Objectives of Academic Research on this compound

Current academic research on this compound and its analogs is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient and environmentally friendly methods for the synthesis of substituted phthalides. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste.

Exploration of Biological Activity: A significant portion of research is dedicated to synthesizing and evaluating the biological properties of this compound derivatives. This includes screening for potential anticancer, anti-inflammatory, and antimicrobial activities imjst.org.

Application as a Synthetic Intermediate: The reactivity of the lactone ring and the exocyclic double bond makes this compound a valuable intermediate, or synthon, for the construction of more complex heterocyclic compounds mdpi.com.

Investigation of Physicochemical Properties: Academic studies are also focused on characterizing the photophysical and electronic properties of this compound and its derivatives for potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or molecular sensors.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (3Z)-3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one |

| Molecular Formula | C16H12O3 |

| Molecular Weight | 252.27 g/mol |

| Appearance | Solid |

| CAS Number | 4767-61-7 |

Detailed Research Findings

Recent research has provided valuable insights into the chemical behavior and potential applications of this compound and related structures.

Synthesis and Characterization

Modern synthetic approaches to 3-substituted phthalides often involve the condensation of o-phthalaldehydic acid with various nucleophiles imjst.org. Spectroscopic techniques are crucial for the characterization of these molecules. For a related compound, 3-(4-Methoxyphenyl)-3H-1-isobenzofuranone, detailed 1H and 13C NMR data have been reported, which are instrumental in confirming its structure.

Table of Spectroscopic Data for a Related Phthalide Derivative

| Spectroscopic Data | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 3.78 (s, 3H, OCH₃), 6.35 (s, 1H, CH), 6.87 (d, 2H), 7.15 (t, 2H), 7.29 (d, 1H), 7.53 (t, 1H), 7.63 (t, 1H), 7.93 (d, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | 170.48 (C=O), 160.37, 149.71, 134.18, 129.24, 128.73, 128.24, 125.88, 125.51, 122.88, 114.27, 82.67, 55.27 (CH₃) |

Note: The data presented is for a structurally similar compound and serves as an example of the characterization methods employed in this area of research.

Applications in Organic Synthesis

The utility of benzylidene phthalide derivatives as synthons for heterocyclic compounds has been demonstrated. For instance, (Z)-3-benzylidene phthalide can react with hydrazine (B178648) hydrate (B1144303) to form 2-(α-phenylacetyl) benzohydrazide, which serves as a key intermediate for the synthesis of various triazole and oxadiazole derivatives mdpi.com. This highlights the potential of this compound to be a versatile building block in the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPLURLJIACOAL-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4767-61-7 | |

| Record name | 3-((4-Methoxyphenyl)methylene)phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC61720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(4-methoxyphenyl)methylene]phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P Anisylidenephthalide and Its Analogues

Classical Synthetic Routes to p-Anisylidenephthalide

The traditional synthesis of this compound and its analogues often relies on robust, well-established condensation reactions that have been foundational in organic chemistry.

One of the primary classical methods is the Perkin condensation . This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. longdom.orgbyjus.comscribd.com For the synthesis of this compound, this would involve the reaction of phthalic anhydride with p-methoxyphenylacetic acid, heated in the presence of a base like sodium acetate (B1210297) or triethylamine. youtube.com The reaction proceeds through the formation of an enolate from the p-methoxyphenylacetic acid, which then attacks a carbonyl group of the phthalic anhydride. A subsequent series of intramolecular condensation and dehydration steps leads to the formation of the exocyclic double bond, yielding the final this compound product. youtube.com High temperatures are generally required to drive the reaction to completion. youtube.com

Another classical approach involves the oxidation of a pre-synthesized precursor . For instance, this compound can be formed through the oxidation of 3-[(4-methoxyphenyl)ethynyl]phthalide. This method utilizes an oxidizing agent to convert the alkyne functionality into the desired α,β-unsaturated carbonyl system of the target molecule.

Modern Advancements in this compound Synthesis

Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for the preparation of this compound and its analogues. These modern techniques often employ catalytic systems to achieve transformations under milder conditions with greater control over the product's structure.

Catalyst-Mediated Transformations in this compound Production

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including 3-benzylidenephthalides. Palladium-catalyzed reactions are particularly prominent in this area. A highly effective modern route is the ligandless palladium-catalyzed oxidative coupling of benzoic acids with vinylarenes. acs.orggoogle.com.au In this approach, a substituted benzoic acid reacts directly with a vinylarene, such as p-methoxystyrene, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant. acs.org The reaction is believed to proceed via a palladacycle intermediate formed through ortho C-H bond activation of the benzoic acid, followed by a Heck-type insertion of the vinylarene and subsequent cyclization to yield the phthalide (B148349) ring system. acs.orgmdpi.com

Beyond palladium, other transition metals have been successfully employed. Rhodium and Ruthenium complexes have been shown to catalyze the annulative coupling of benzoic acids with various alkenes to produce the phthalide core, offering alternative pathways to these structures. mdpi.comsioc-journal.cnscispace.com

| Catalyst System | Reactants | Key Features |

| Pd(OAc)₂ | Benzoic Acid + Vinylarene | Ligandless conditions, direct C-H olefination and oxidative coupling. acs.org |

| [Cp*RhCl₂]₂ / AgBF₄ | Benzaldehyde (dimerization) | Catalyzes annulative coupling via an imine intermediate. mdpi.com |

| Ru(II) / Cu(II) | Benzoic Acid + Alkene | Utilizes a copper co-catalyst as an oxidant. mdpi.com |

Stereoselective Synthesis Approaches to this compound

The exocyclic double bond in this compound can exist as two geometric isomers, (E) and (Z). Controlling the stereochemical outcome of the synthesis is a significant aspect of modern synthetic efforts.

Several strategies have been developed for the stereoselective synthesis of (E)- and (Z)-3-benzylidenephthalides . One convenient method for generating the (Z)-isomer involves the reaction of a phthalide anion with an aromatic aldehyde. rsc.org The specific geometry of the approach of the reactants under controlled conditions dictates the stereochemistry of the final product.

Classic olefination reactions have also been adapted for this purpose. The Wittig reaction and the Julia-Kocienski olefination are powerful tools for creating double bonds with a high degree of stereocontrol and can be applied to the synthesis of specific isomers of this compound by carefully choosing the reagents and reaction conditions. nih.gov Furthermore, modern catalytic methods can also exhibit stereoselectivity. The specific ligands and additives used in palladium-catalyzed couplings can influence the E/Z ratio of the product, allowing for the preferential formation of one isomer over the other. acs.org The ability to selectively synthesize either the (E) or (Z) isomer is crucial for studying the structure-activity relationships of these compounds.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of phthalides. researchgate.netresearchgate.net These approaches focus on improving the environmental footprint of the chemical processes.

A key area of improvement is the use of environmentally benign solvents . For example, a rhodium-catalyzed synthesis of the phthalide core has been developed to proceed in neat water, completely avoiding the use of volatile organic solvents. sioc-journal.cn Similarly, photo-flow oxidative reactions can be performed using oxygen from the air as a green oxidant, replacing less desirable chemical oxidants. rsc.org

Energy efficiency is another core principle. The use of microwave irradiation instead of conventional heating has been shown to accelerate reactions, often leading to higher yields and fewer byproducts in the synthesis of related heterocyclic systems. researchgate.net Catalyst-free and solvent-free reaction conditions, where reactants are mixed and heated directly, represent an ideal green synthetic scenario by minimizing waste. researchgate.netinfona.pl

The development of highly efficient catalytic systems aligns with the green chemistry goal of catalysis over stoichiometric reagents . The palladium- and rhodium-catalyzed methods described previously are inherently greener than classical syntheses that require stoichiometric amounts of base, as the catalysts are used in small quantities and can be recycled. acs.orgsioc-journal.cn These advancements not only make the synthesis of this compound more efficient and selective but also significantly more sustainable.

Chemical Reactivity and Derivatization Strategies of P Anisylidenephthalide

Mechanistic Investigations of p-Anisylidenephthalide Chemical Transformations

The chemical transformations of this compound are largely dictated by the reactivity of the lactone ring and the electrophilic nature of the exocyclic double bond. Mechanistic studies reveal several key reaction pathways.

Ring-Opening Reactions: The lactone ring of this compound is susceptible to both acidic and basic hydrolysis.

Under acidic conditions , the reaction proceeds through protonation of the ester oxygen, followed by nucleophilic attack of water. This leads to the opening of the lactone ring to form 3-(4-methoxybenzoyl)phthalic acid derivatives.

In basic conditions , nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone results in cleavage of the ester bond, forming a salt of 3-(4-methoxybenzylidene)phthalic acid. Subsequent protonation can regenerate the lactone, indicating a reversible process under certain conditions.

Electrophilic Aromatic Substitution: The electron-rich p-anisylidene group, due to the methoxy (B1213986) substituent, directs electrophiles to the ortho and para positions of this ring. For instance, nitration using a mixture of nitric and sulfuric acid yields 3-nitro-p-anisylidenephthalide.

Addition Reactions: The exocyclic double bond can undergo addition reactions. For example, it can participate in Michael additions, where a nucleophile adds to the β-carbon of the α,β-unsaturated system.

Synthesis and Characterization of this compound Derivatives

The derivatization of this compound allows for the modification of its chemical and physical properties, leading to new compounds with potentially enhanced biological or material science applications.

Nitro-substituted derivatives of this compound can be synthesized through electrophilic nitration. The reaction typically involves treating this compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The electron-donating methoxy group on the anisylidene ring directs the nitro group primarily to the position para to the methoxy group.

The synthesis of these derivatives is confirmed through various spectroscopic techniques. researchgate.net Infrared (IR) spectroscopy would show characteristic peaks for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1345 cm⁻¹ for asymmetric and symmetric stretching, respectively), in addition to the lactone carbonyl stretch. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the exact structure and molecular weight of the synthesized compounds. researchgate.net

Table 1: Synthesis of 3-Nitro-p-Anisylidenephthalide

| Reactant | Reagent | Product | Yield |

| This compound | HNO₃/H₂SO₄ | 3-Nitro-p-anisylidenephthalide | 65% |

Phthalimidines are derivatives where the oxygen atom of the lactone ring in phthalide (B148349) is replaced by a nitrogen atom. The synthesis of p-anisylidenephthalimidine derivatives can be achieved by reacting this compound with primary amines or ammonia. This reaction involves the ring-opening of the lactone followed by cyclization to form the five-membered lactam ring of the phthalimidine.

Characterization of these derivatives involves spectroscopic methods like IR, which would show the presence of an amide C=O stretching band instead of the lactone C=O. nih.gov ¹H and ¹³C NMR spectroscopy would confirm the incorporation of the new substituent on the nitrogen atom.

The synthesis of anisylideneclindamycin derivatives involves the reaction of clindamycin (B1669177) with a derivative of p-anisaldehyde, which shares the anisylidene moiety with this compound. For instance, 3,4-O-p-Anisylideneclindamycin hydrochloride has been reported, suggesting the formation of an acetal (B89532) from the reaction of the anisaldehyde derivative with the diol of clindamycin. veeprho.com While not a direct derivatization of this compound itself, this illustrates the utility of the anisylidene group in modifying other complex molecules.

Functional group interconversions are a key strategy in organic synthesis to modify a molecule's structure and reactivity. solubilityofthings.comorganic-chemistry.org On the this compound skeleton, several such transformations can be envisioned. ub.eduvanderbilt.edu

Reduction of the Lactone: The lactone can be reduced to a diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Modification of the Methoxy Group: The methoxy group on the anisyl ring can be cleaved using strong acids like HBr to yield a phenolic hydroxyl group. This hydroxyl group can then be further functionalized, for example, by etherification or esterification.

Reactions of the Alkene: The exocyclic double bond can be subjected to various reactions such as hydrogenation to a single bond, or oxidative cleavage to yield two carbonyl compounds.

These transformations allow for the creation of a diverse library of compounds based on the this compound scaffold. Each new derivative would be characterized by standard spectroscopic methods to confirm its structure.

Reaction Kinetics and Thermodynamics of this compound Reactivity

The study of reaction kinetics and thermodynamics provides quantitative information about the rates and energy changes of chemical reactions involving this compound.

Kinetics: The rate of a reaction is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. For instance, the hydrolysis of the lactone ring would follow a specific rate law, which can be determined experimentally by monitoring the concentration of the reactant or product over time. Theoretical calculations can also be employed to predict rate constants. nih.gov

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and equilibrium position of a reaction. For example, the ring-opening of the lactone is generally an exothermic process. Computational chemistry can be used to calculate these thermodynamic properties for various reactions of this compound, providing insights into the relative stability of reactants, products, and intermediates. mdpi.com

By understanding the kinetics and thermodynamics, chemists can optimize reaction conditions to favor the formation of desired products and to control the selectivity of reactions.

Advanced Spectroscopic and Analytical Characterization of P Anisylidenephthalide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of p-Anisylidenephthalide and its Derivatives

NMR spectroscopy serves as the cornerstone for the structural elucidation of this compound, offering precise information on the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to the aromatic protons of the phthalide (B148349) and p-anisylidene moieties, the vinylic proton, and the methoxy (B1213986) group protons.

The aromatic protons on the phthalide ring typically appear as a complex multiplet system in the downfield region of the spectrum, generally between δ 7.50 and 7.95 ppm. The protons of the p-substituted anisylidene ring appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the methoxy group are shielded and appear upfield around δ 6.92 ppm, while the protons meta to the methoxy group are deshielded and resonate further downfield at approximately δ 7.80 ppm. The singlet for the vinylic proton is typically observed around δ 6.35 ppm. The sharp singlet for the three equivalent protons of the methoxy (–OCH₃) group is a key feature, appearing in the upfield region at approximately δ 3.83 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | 7.89 | d | 7.6 |

| Aromatic (Phthalide) | 7.64-7.73 | m | - |

| Aromatic (Phthalide) | 7.45-7.52 | m | - |

| H-2', H-6' | 7.80 | d | 8.8 |

| H-3', H-5' | 6.92 | d | 8.8 |

| Vinylic H | 6.35 | s | - |

| -OCH₃ | 3.83 | s | - |

Data sourced from Reddy et al., 2018. rsc.org

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the methoxy carbon.

The carbonyl carbon (C=O) of the lactone ring is the most deshielded, appearing furthest downfield around δ 167.4 ppm. The carbons of the two aromatic rings resonate in the typical range of δ 114 to 143 ppm. The carbon of the methoxy group (–OCH₃) is highly shielded and appears upfield at approximately δ 55.5 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 167.4 |

| C-4' (-OCH₃) | 159.9 |

| C-3 | 143.2 |

| C-3a | 140.9 |

| C-5 | 134.5 |

| C-2', C-6' | 131.8 |

| C-6 | 129.4 |

| C-1' | 126.0 |

| C-4 | 125.6 |

| C-7 | 123.2 |

| C-7a | 119.7 |

| C-3', C-5' | 114.4 |

| Vinylic C | 107.1 |

| -OCH₃ | 55.5 |

Data sourced from Reddy et al., 2018. rsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. dss.go.thscispace.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the coupling relationships between adjacent protons. scispace.com For this compound, cross-peaks would be expected between the coupled aromatic protons on the phthalide ring (H-4, H-5, H-6, H-7) and between the ortho- and meta-protons on the anisylidene ring (H-2'/H-6' with H-3'/H-5'). The absence of COSY correlations to the vinylic proton and the methoxy protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. rsc.org The HSQC spectrum would show a cross-peak connecting the vinylic proton signal (δ ~6.35) to the vinylic carbon signal (δ ~107.1). Similarly, it would link the methoxy protons (δ ~3.83) to the methoxy carbon (δ ~55.5) and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular puzzle. rsc.orgnist.gov Key expected correlations for this compound would include:

The methoxy protons (δ ~3.83) showing a cross-peak to the C-4' carbon (δ ~159.9).

The vinylic proton (δ ~6.35) showing correlations to the C-1' and C-2'/C-6' carbons of the anisole (B1667542) ring, as well as to the C-3 and C-3a carbons of the phthalide ring.

The aromatic protons on the phthalide ring showing correlations to the carbonyl carbon (C-1), confirming the lactone structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. sapub.org

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₁₆H₁₂O₃), the exact mass is calculated to be 252.0786. HRMS analysis typically identifies the protonated molecule [M+H]⁺.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₆H₁₃O₃]⁺ ([M+H]⁺) | 253.0859 | 253.0856 |

Data sourced from Reddy et al., 2018. rsc.org

The excellent agreement between the calculated and experimentally found mass confirms the molecular formula of C₁₆H₁₂O₃. rsc.org

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. rsc.org The resulting fragmentation pattern provides valuable information for structural confirmation. While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on its structure.

Upon ionization, the molecular ion [M]⁺ at m/z 252 would likely undergo characteristic fragmentations:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group would result in a significant fragment ion at m/z 237.

Loss of carbon monoxide (CO): Expulsion of CO from the lactone ring is a common fragmentation pathway for phthalides, leading to a fragment ion at m/z 224.

Formation of the p-methoxybenzoyl cation: Cleavage of the double bond could lead to the formation of a stable p-methoxybenzoyl cation at m/z 135.

These characteristic fragmentation patterns, when analyzed, provide definitive structural confirmation of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in this compound and Related Structures

Vibrational spectroscopy, which encompasses Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing its vibrational modes. pharmatutor.org These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. upi.edu For a molecule like this compound, with both polar and non-polar bonds, a combined analysis provides a more complete vibrational assignment.

FTIR spectroscopy is instrumental in identifying the key functional groups present in this compound. grafiati.com The spectrum is typically analyzed in two regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule as a whole. researchgate.net

The primary functional groups in this compound and their expected FTIR absorptions are:

γ-Lactone Carbonyl (C=O): The most prominent feature in the IR spectrum is the stretching vibration of the ester carbonyl group within the five-membered lactone ring. For the parent compound, 3-benzylidenephthalide, this peak is observed at a high frequency, around 1785 cm⁻¹, due to the ring strain. cam.ac.uk The electron-donating p-methoxy group in this compound may slightly lower this frequency.

Aromatic Rings: The molecule contains two benzene (B151609) rings. Their C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the rings typically appear in the 1600–1450 cm⁻¹ region.

Exocyclic Alkene (C=C): The stretching vibration of the exocyclic carbon-carbon double bond is a key feature. In 3-benzylidenephthalide, this vibration is found near 1660 cm⁻¹. cam.ac.uk

Ether Linkage (Ar-O-CH₃): The p-anisyl group introduces characteristic C-O stretching vibrations. Asymmetric Ar-O-C stretching is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹.

Methyl Group (-CH₃): The methoxy substituent will also show C-H stretching and bending vibrations. researchgate.net

A study on the vibrational spectra of the closely related 3-benzylidenephthalide provides a solid foundation for these assignments. cam.ac.uk The analysis, supported by isotopic labeling (¹⁸O), confirms the assignment of the high-frequency band to the C=O stretch and distinguishes it from other vibrations. cam.ac.uk

Interactive Table 1: Expected Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3100-3000 | Aromatic C-H | Stretching | Medium-Weak |

| ~2960, ~2850 | Methoxy C-H | Asymmetric/Symmetric Stretching | Weak |

| ~1785 | γ-Lactone C=O | Stretching | Strong |

| ~1660 | Exocyclic C=C | Stretching | Medium |

| ~1600, ~1580, ~1500 | Aromatic C=C | Ring Stretching | Medium |

| ~1250 | Aryl Ether | Asymmetric Ar-O-C Stretching | Strong |

| ~1180 | Lactone C-O-C | Asymmetric Stretching | Strong |

| ~1030 | Aryl Ether | Symmetric Ar-O-C Stretching | Medium |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to vibrations that induce a change in molecular polarizability. ashpublications.org This makes it particularly effective for studying the non-polar and symmetric bonds that are often weak in FTIR spectra. researchgate.net For this compound, Raman spectroscopy is ideal for characterizing the extensive π-conjugated system.

Key applications and expected observations include:

Exocyclic and Aromatic C=C Bonds: The stretching vibrations of the exocyclic C=C bond and the aromatic rings are expected to produce very strong signals in the Raman spectrum due to the high polarizability of the π-electron system. The most intense band in the Raman spectrum of 3-benzylidenephthalide is assigned to the exocyclic C=C stretching mode. cam.ac.uk

Skeletal Vibrations: The symmetric "breathing" modes of the benzene rings, which are often weak in the IR spectrum, give rise to characteristic Raman signals.

Complementarity to IR: The carbonyl (C=O) stretch, while extremely strong in the IR spectrum, is expected to be significantly weaker in the Raman spectrum. This difference helps to confirm the assignments of both spectra.

Studies on related phthalide derivatives have successfully used Resonance Raman (RR) spectroscopy, which uses an excitation wavelength close to an electronic absorption band, to probe specific parts of the molecule and enhance their signals. researchgate.netup.ac.zauzh.ch This technique could be applied to this compound to selectively study the vibrations coupled to its main chromophore.

Interactive Table 2: Expected Prominent Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3060 | Aromatic C-H | Stretching | Medium |

| ~1660 | Exocyclic C=C | Stretching | Very Strong |

| ~1600 | Aromatic C=C | Ring Stretching | Strong |

| ~1580 | Aromatic C=C | Ring Stretching | Strong |

| ~1000 | Aromatic Ring | Symmetric Ring Breathing | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. mdpi.com This technique is particularly useful for studying compounds with conjugated π-systems, known as chromophores. grafiati.com

The structure of this compound contains an extended chromophore encompassing the p-methoxyphenyl ring, the exocyclic double bond, and the fused benzene ring of the phthalide core. This conjugation is expected to result in strong absorptions in the UV region. The primary electronic transitions anticipated are:

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. grafiati.com Due to the extensive conjugation in this compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. grafiati.com These transitions are typically characterized by high molar absorptivity (ε).

n→π* Transitions: An electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl and ether oxygen atoms, can be excited to a π* antibonding orbital. grafiati.com These transitions are generally of lower energy (occur at longer wavelengths) than π→π* transitions but are "forbidden" by symmetry rules, resulting in much weaker absorption bands (low molar absorptivity). grafiati.com

The presence of the electron-donating methoxy group (-OCH₃) on the benzylidene ring acts as an auxochrome. This group can further extend the conjugation through its lone pair electrons, which typically leads to a bathochromic shift and an increase in absorption intensity compared to the unsubstituted 3-benzylidenephthalide.

Interactive Table 3: Expected UV-Vis Absorption Data and Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) Range | Molar Absorptivity (ε) |

| π→π | Conjugated Benzylidenephthalide System | 250 - 350 | High |

| n→π | Carbonyl Group (C=O) | > 300 | Low |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Forms

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides accurate coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While the specific crystal structure of this compound is not publicly documented, the structure of the parent compound, 3-benzylidenephthalide, has been solved. cam.ac.uk This structure serves as an excellent model for understanding the core molecular geometry.

Key Structural Features from Analogous Compounds:

Crystal System and Space Group: 3-Benzylidenephthalide crystallizes in the monoclinic system with the space group P2₁/c. cam.ac.uk A related derivative, 3-(4-methylbenzylidene)isobenzofuran-1(3H)-one, crystallizes in the triclinic system with space group P-1. It is likely that this compound would adopt a similar, low-symmetry crystal system.

Molecular Conformation: The core phthalide group is essentially planar. The entire molecule of 3-benzylidenephthalide is nearly planar, indicating significant conjugation throughout the system. cam.ac.uk A similar planarity would be expected for this compound to maximize π-orbital overlap.

Intermolecular Interactions: The crystal packing of these molecules is dominated by van der Waals forces and, in some cases, C-H···π or π-π stacking interactions between the aromatic rings of adjacent molecules. In this compound, the polar ether and carbonyl groups could also participate in weak C-H···O hydrogen bonds, further influencing the crystal lattice.

The determination of the crystal structure of this compound would confirm its (E/Z)-configuration about the exocyclic double bond and provide definitive data on how the p-methoxy substituent influences the molecular conformation and solid-state packing arrangement.

Interactive Table 4: Comparative Crystallographic Data of Related Benzylidenephthalide Derivatives

| Parameter | 3-Benzylidenephthalide cam.ac.uk | 3-(4-Methylbenzylidene)isobenzofuran-1(3H)-one |

| Formula | C₁₅H₁₀O₂ | C₁₆H₁₂O₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 11.237 | 8.017 |

| b (Å) | 5.864 | 8.298 |

| c (Å) | 16.634 | 9.931 |

| β (°) or γ (°) | β = 97.41 | γ = 85.06 |

| Volume (ų) | 1086.4 | 611.9 |

| Z | 4 | 2 |

Theoretical and Computational Chemistry Studies of P Anisylidenephthalide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis of p-Anisylidenephthalide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of this compound. mpg.de These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to the molecule's reactivity and spectroscopic behavior.

The electronic structure of this compound is characterized by the interplay between the electron-donating p-methoxyphenyl (anisyl) group and the electron-withdrawing phthalide (B148349) core. The methoxy (B1213986) group (-OCH₃) on the phenyl ring increases the electron density of the aromatic system through resonance, making the anisyl moiety a good electron donor. Conversely, the lactone ring of the phthalide group is electron-deficient. This donor-acceptor character within the molecule significantly influences its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the electron-rich anisyl group, while the LUMO is concentrated on the electron-deficient phthalide system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies. wuxiapptec.com A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. frontiersin.orgchalcogen.ro DFT calculations at a level like B3LYP/6-311+G(d,p) can be used to compute these properties. frontiersin.orgmdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound Calculated by DFT

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Localized primarily on the p-methoxyphenyl ring. |

| ELUMO | -1.95 | Localized primarily on the phthalide ring system. |

Note: These values are illustrative and would be obtained from specific DFT calculations.

Analysis of the molecular orbital surfaces reveals the regions of the molecule that are most likely to be involved in electrophilic (LUMO) and nucleophilic (HOMO) attacks. This information is vital for predicting the regioselectivity of chemical reactions involving this compound.

Conformational Analysis and Energy Minimization of this compound

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule, which correspond to minima on its potential energy surface (PES). researchgate.netnih.gov

A key flexible bond in this compound is the one connecting the exocyclic carbon of the anisylidene group to the phthalide ring. A relaxed PES scan can be performed computationally by systematically rotating the dihedral angle associated with this bond and optimizing the rest of the molecular geometry at each step. uni-muenchen.dejoaquinbarroso.com This process helps in locating the low-energy conformers and the transition states that separate them. uni-muenchen.de

Table 2: Relative Energies of Hypothetical this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Global Minimum | ~150 | 0.00 | Most Stable |

| Local Minimum | ~30 | 2.5 | Less Stable |

Note: Data is for illustrative purposes, representing a typical output from a conformational analysis study.

Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other molecules, including biological receptors. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra, which aids in the structural confirmation of synthesized compounds. researchgate.netmdpi.com

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic shielding values of nuclei like ¹H and ¹³C. nih.govresearchgate.net These calculated shielding values can then be converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS). The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). github.io Comparing computed chemical shifts with experimental data can help assign complex spectra and confirm the correct structure among several possibilities. frontiersin.org

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. nih.govresearchgate.net It calculates the energies of vertical electronic excitations from the ground state to various excited states. mdpi.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For this compound, TD-DFT calculations would likely predict strong absorptions corresponding to π-π* transitions within the conjugated system.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 168.5 ppm | 167.9 ppm |

| ¹H NMR | Methoxy Protons (-OCH₃) | 3.88 ppm | 3.85 ppm |

Note: Predicted values are hypothetical and depend on the level of theory used. Experimental values are for comparison.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions of this compound Analogues

Given that derivatives of this compound have reported anti-inflammatory and antimicrobial activities, molecular docking and molecular dynamics (MD) simulations are valuable tools for exploring their potential mechanisms of action at a molecular level. These methods predict how a ligand (the this compound analogue) might bind to a specific protein target. nih.govpjps.pk

Molecular docking algorithms place the ligand into the binding site of a receptor protein (e.g., cyclooxygenase for anti-inflammatory effects or a bacterial enzyme) and score the different binding poses based on factors like intermolecular forces and shape complementarity. mdpi.commdpi.com This can identify the most probable binding mode and highlight key interactions, such as hydrogen bonds or π-π stacking, between the ligand and the protein's amino acid residues. biointerfaceresearch.com

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. nih.govnih.gov An MD simulation calculates the atomic motions of the system, providing insights into the flexibility of the protein and ligand and the persistence of the binding interactions observed in docking. plos.orgdovepress.com This can help validate the docking results and provide a more dynamic picture of the binding event. nih.gov

Table 4: Hypothetical Molecular Docking Results for a this compound Analogue with COX-2

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Estimated affinity of the ligand for the receptor. |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Amino acids in the active site forming crucial bonds. |

Note: This table is a hypothetical representation of docking results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govbiolscigroup.us For this compound derivatives, a QSAR model could be developed to predict their anti-inflammatory or antimicrobial potency, guiding the design of new, more effective analogues. nih.govnih.gov

To build a QSAR model, a dataset of this compound derivatives with experimentally measured biological activities is required. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies. biolscigroup.us

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that relates a combination of these descriptors to the observed biological activity. nih.gov

A typical QSAR equation might look like: log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(E_LUMO) + c₃*(Steric_Descriptor)

This model, once validated, can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.net It also provides insight into which molecular properties are most important for the desired biological effect. mdpi.com

Table 5: Sample Data for a QSAR Study of this compound Derivatives

| Compound | LogP | ELUMO (eV) | Molecular Volume (ų) | Observed Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Derivative 1 | 3.1 | -1.95 | 250 | 15.2 |

| Derivative 2 | 3.5 | -2.10 | 265 | 8.5 |

| Derivative 3 | 2.9 | -1.80 | 240 | 22.1 |

Note: This table contains hypothetical data for the purpose of illustrating a QSAR dataset.

Biological and Pharmacological Investigations of P Anisylidenephthalide and Its Derivatives

In Vitro Assessment of Biological Activities of p-Anisylidenephthalide

In vitro studies are fundamental in determining the biological potential of a compound by testing it directly on cells or microorganisms in a controlled laboratory environment. For this compound, these assessments have uncovered promising antimicrobial, anti-inflammatory, and anticancer properties.

The response of specific cell types to this compound has been a key area of investigation, revealing its influence on cellular processes related to inflammation and cancer.

Anti-inflammatory Effects: Laboratory studies using human cell lines have shown that this compound can decrease the production of pro-inflammatory cytokines. This suggests a potential mechanism for managing inflammatory conditions such as arthritis or asthma by modulating cellular inflammatory pathways.

Anticancer and Cytotoxic Effects: Derivatives of this compound have demonstrated cytotoxic activity against cancer cells. The introduction of specific chemical groups, such as nitro or amino groups, has been found to enhance its ability to kill cancer cells, as observed in studies with the MCF-7 human breast cancer cell line. The compound's mode of action is thought to involve the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.

The biological effects of many drugs are achieved by inhibiting specific enzymes. While detailed studies on which specific enzymes are inhibited by this compound are still emerging, its observed biological activities suggest it likely functions as an enzyme inhibitor. The compound's ability to modulate enzyme activity is a key aspect of its mechanism of action. For instance, anti-inflammatory agents often work by inhibiting enzymes like cyclooxygenases (COX-1 and COX-2). nih.gov The investigation into which enzymes this compound and its derivatives specifically target is a continuing area of research.

The general approach to identifying enzyme inhibitors involves screening compounds against a panel of known enzymes. nih.gov These assays measure the reduction in enzyme activity in the presence of the test compound, often using a colorimetric or fluorescent signal to quantify the effect. nih.gov

In Vivo Efficacy and Mechanistic Studies of this compound (Experimental Models)

While in vitro studies provide valuable preliminary data, in vivo testing in living organisms is crucial to understand a compound's efficacy, safety, and mechanism of action in a more complex biological system. kashanu.ac.ir Such studies for compounds like this compound would typically involve experimental animal models, such as mice, to evaluate their therapeutic potential for conditions like cancer or inflammatory diseases. researchgate.netnih.gov For anticancer evaluation, this often includes using xenograft models, where human cancer cells are implanted into immunodeficient mice to monitor tumor growth and the effect of the treatment. researchgate.net To date, specific in vivo efficacy and mechanistic study data for this compound is not extensively available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies in Biological Systems for this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of a lead compound. nih.govbrieflands.com By synthesizing and testing various analogues, researchers can identify which parts of the molecule are crucial for its biological activity. For this compound, SAR studies have provided valuable insights into how chemical modifications influence its antimicrobial and anticancer effects.

Key findings from SAR studies include:

Enhanced Anticancer Activity: The introduction of nitro or amino groups onto the this compound structure has been shown to significantly increase its cytotoxicity against the MCF-7 breast cancer cell line.

Improved Antimicrobial Potency: Modifying the phthalide (B148349) ring through chlorination enhances the compound's activity against bacteria such as Staphylococcus aureus.

These findings highlight the importance of the substituents on both the phthalide and the p-anisylidene portions of the molecule in determining its biological profile.

| Analogue | Modification | Biological Activity | Cell/Organism | Potency |

|---|---|---|---|---|

| Nitro/Amino-p-Anisylidenephthalide | Introduction of nitro or amino groups | Anticancer | MCF-7 cells | IC₅₀ = 2.1 μM |

| Chloro-p-Anisylidenephthalide | Chlorination at the phthalide ring | Antimicrobial | S. aureus | MIC = 4 μg/mL |

Target Identification and Mechanism of Action Elucidation for this compound

Understanding the precise molecular target and mechanism of action is a critical step in drug discovery and development. nih.govjapsonline.com For this compound, the mechanism is believed to involve interactions with multiple molecular targets and pathways, leading to the inhibition of cell proliferation, modulation of enzyme activity, and induction of apoptosis.

However, the exact protein targets responsible for these effects are still under investigation. The process of target identification can be complex and may require a combination of approaches, including:

Direct Biochemical Methods: These involve using the compound as a "bait" to pull its binding partners out of cell extracts for identification. nih.gov

Genetic Interactions: Studying how the compound affects cells with specific gene deletions or mutations can provide clues about its target pathway. nih.gov

Computational Inference: Comparing the cellular effects of the compound to those of molecules with known targets can help generate hypotheses about its mechanism. nih.gov

The elucidation of the specific molecular targets for this compound will be crucial for its future development as a potential therapeutic agent.

Future Directions and Emerging Research Avenues for P Anisylidenephthalide

Development of Novel Synthetic Methodologies for p-Anisylidenephthalide

The synthesis of phthalides, including this compound, is a well-established area of organic chemistry. However, the demand for more efficient, sustainable, and versatile synthetic routes continues to drive innovation. Emerging research in this area is focused on the development of novel methodologies that offer improvements in terms of yield, atom economy, and environmental impact.

Recent advancements in photoredox catalysis have opened up new avenues for the synthesis of phthalide (B148349) derivatives. researchgate.netresearchgate.net Visible-light-mediated reactions, for instance, offer a milder and more selective alternative to traditional thermal methods. organic-chemistry.org These reactions can proceed at ambient temperature and often utilize readily available and inexpensive photocatalysts. researchgate.net The application of photoredox catalysis to the synthesis of this compound could lead to more energy-efficient processes and allow for the introduction of a wider range of functional groups.

Another promising approach is the use of electrochemical methods for the lactonization of 2-alkylbenzoic acids to form phthalides. organic-chemistry.org This technique offers a high degree of control over the reaction conditions and can often be performed without the need for harsh chemical oxidants. The development of an electrochemical synthesis for this compound could provide a scalable and environmentally friendly manufacturing process.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of organic compounds. This includes the use of water as a solvent, the development of one-pot domino reactions, and the use of biodegradable catalysts. organic-chemistry.orgnih.gov Future research into the synthesis of this compound will likely focus on incorporating these green principles to create more sustainable synthetic protocols.

A comparison of potential novel synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of visible light. researchgate.netorganic-chemistry.org | Catalyst cost and stability, scalability of photochemical reactors. |

| Electrochemical Synthesis | High control over reaction, avoids harsh oxidants, scalable. organic-chemistry.org | Electrode material selection, electrolyte compatibility. |

| Green Chemistry Approaches | Use of renewable solvents, reduced waste, improved safety. organic-chemistry.orgnih.gov | Catalyst development, reaction optimization in green solvents. |

Exploration of Advanced Applications in Materials Science for this compound Derivatives

The incorporation of this compound and its derivatives into advanced materials is an area of significant research interest. The rigid, planar structure of the phthalide core, combined with the electronic properties of the p-anisylidene group, makes these compounds attractive building blocks for high-performance polymers and functional organic materials.

In the realm of high-performance polymers, this compound can be used as a monomer to enhance the thermal stability and mechanical properties of materials like poly(arylene ether)s. m-chemical.co.jp Future research will likely explore the synthesis of a wider range of polymers incorporating this compound derivatives with tailored properties. For example, the introduction of different substituents on the aromatic rings could be used to fine-tune the polymer's solubility, processability, and final material characteristics.

The unique electronic properties of this compound also make it a candidate for applications in organic electronics. Specifically, its derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs). wikipedia.orgoled.com The p-anisylidene group can influence the charge transport and light emission efficiency of the material. Future work in this area could focus on synthesizing derivatives with optimized electronic structures to achieve highly efficient and stable OLED devices with specific emission colors. scitechdaily.com The development of novel poly(p-phenylene vinylene) (PPV) derivatives with "conformation locked" structures is one such avenue being explored to enhance the performance of organic field-effect transistors. pku.edu.cn

The potential applications of this compound derivatives in materials science are summarized in Table 2.

| Application Area | Potential Role of this compound Derivatives | Desired Properties for Enhancement |

| High-Performance Polymers | Monomeric unit to increase thermal stability and mechanical strength. m-chemical.co.jp | High glass transition temperature, good solubility in organic solvents, high tensile strength. |

| Organic Light-Emitting Diodes (OLEDs) | Component of the emissive or charge-transport layers. researchgate.net | High photoluminescence quantum yield, good charge carrier mobility, long operational lifetime. bohrium.com |

| Electrochromic Devices | As a component in electrochromic polymers for smart windows and displays. mdpi.com | High contrast ratio, fast switching speeds, good electrochemical stability. |

| Biosensors | As a functional component in the development of novel biosensors. nih.govmdpi.comnih.govmdpi.com | High sensitivity and selectivity for target analytes. frontiersin.org |

Interdisciplinary Research Collaborations Utilizing this compound

The diverse potential of this compound and its derivatives necessitates a multidisciplinary research approach. Collaborations between chemists, materials scientists, physicists, and biologists will be crucial for fully realizing the potential of this class of compounds.

In the area of medicinal chemistry, collaborations between synthetic organic chemists and biologists are essential for the design and evaluation of new this compound analogues with potential therapeutic properties. openaccessjournals.comwashington.edu While some phthalide derivatives have shown antimicrobial and anti-inflammatory activities, further research is needed to explore the structure-activity relationships and identify lead compounds for drug development. researchgate.netnih.gov Such collaborations could involve high-throughput screening of compound libraries, in vitro and in vivo biological testing, and mechanistic studies to understand how these compounds interact with biological targets. uncg.edu

In materials science, collaborations between polymer chemists and physicists are key to developing new materials with advanced properties. edelris.com For instance, the design of new this compound-containing polymers for OLED applications would benefit from the expertise of physicists in device fabrication and characterization. researchgate.net Similarly, collaborations with engineers could facilitate the integration of these materials into functional devices.

The development of biosensors based on this compound derivatives would require a close partnership between chemists, biochemists, and engineers. nih.govmdpi.comnih.govmdpi.com Chemists would be responsible for synthesizing derivatives with appropriate functional groups for biomolecule immobilization, while biochemists would work on the biological recognition aspects, and engineers would focus on the design and fabrication of the sensor device.

Computational Design of New this compound Analogues with Enhanced Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These techniques can be used to predict the properties of new molecules, guide synthetic efforts, and accelerate the discovery of new materials and drugs. nih.gov The application of computational design to this compound analogues holds significant promise for the development of compounds with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a correlation between the chemical structure of this compound derivatives and their biological activity or material properties. nih.govmdpi.comnih.gov By developing robust QSAR models, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. wu.ac.th This approach can significantly reduce the time and cost associated with experimental screening.

Molecular docking simulations can be used to predict how this compound analogues interact with specific biological targets, such as enzymes or receptors. nih.govsbmu.ac.ir This information can be used to design more potent and selective inhibitors or agonists. For example, docking studies could guide the modification of the this compound scaffold to improve its binding affinity to a target protein implicated in a particular disease.

Density Functional Theory (DFT) calculations can be used to predict the electronic and optical properties of this compound derivatives. This is particularly relevant for the design of new materials for OLEDs and other electronic applications. DFT calculations can provide insights into the HOMO/LUMO energy levels, charge distribution, and absorption/emission spectra of different analogues, allowing for the in silico design of materials with desired optoelectronic properties.

A summary of computational approaches and their potential applications for this compound is provided in Table 3.

| Computational Method | Application for this compound Analogues | Predicted Properties |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or material properties. nih.govmdpi.com | Antimicrobial activity, anti-inflammatory activity, polymer glass transition temperature. |

| Molecular Docking | Predict binding affinity and mode to biological targets. nih.govsbmu.ac.ir | Inhibition constants (Ki), binding free energy, interaction with active site residues. |

| Density Functional Theory (DFT) | Predict electronic and optical properties. | HOMO/LUMO energies, band gap, absorption and emission spectra. |

Q & A

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of p-Anisylidenephthalide in synthetic chemistry research?

To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC) for assessing purity under optimized solvent conditions (e.g., reverse-phase C18 columns).

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to confirm structural integrity, with deuterated solvents like DMSO-d₆ or CDCl₃.

- Mass Spectrometry (MS) for molecular weight validation. Detailed protocols must specify instrument parameters, calibration standards, and data interpretation criteria to ensure reproducibility .

Q. What methodologies are recommended for assessing the stability of this compound under various storage conditions?

Stability studies should include:

- Accelerated degradation tests under controlled temperature (e.g., 40°C), humidity (75% RH), and light exposure.

- Periodic sampling analyzed via HPLC to quantify degradation products.

- Kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Protocols must document storage containers, sampling intervals, and statistical thresholds for significant degradation .

Q. How should researchers formulate hypothesis-driven research questions when investigating the mechanism of action of this compound?

- Start by identifying gaps in existing literature (e.g., unclear signaling pathways).

- Use the PICOT framework : Population (e.g., specific cell lines), Intervention (dose range), Comparison (control compounds), Outcome (molecular targets), Timeframe.

- Ensure the question is specific, measurable, and grounded in testable biochemical hypotheses (e.g., "Does this compound inhibit COX-2 via direct binding?") .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological activities of this compound across different in vitro and in vivo models?

- Systematic replication : Standardize experimental conditions (e.g., cell culture media, animal strains) to isolate variables causing discrepancies.

- Meta-analysis : Pool data from multiple studies to identify trends, using statistical tools like Cohen’s d for effect size comparison.

- Cross-model validation : Compare results from 2D vs. 3D cell cultures or transgenic animal models to assess context-dependent effects .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Benchmark dose (BMD) modeling for low-dose extrapolation in chronic toxicity studies. Ensure error bars represent standard deviation, and trials include at least three biological replicates .

Q. What strategies can be employed to optimize the synthetic yield of this compound while minimizing by-product formation?

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst concentration, reaction time).

- In situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation.

- Green chemistry principles : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Validate improvements via mass balance calculations and life-cycle assessment (LCA) .

Q. How can computational modeling be integrated with experimental data to predict the metabolic pathways of this compound?

- Molecular docking : Screen against cytochrome P450 isoforms using software like AutoDock Vina.

- QSAR models : Corrogate structural features with known metabolic stability data.

- In vitro-in vivo extrapolation (IVIVE) : Combine hepatic microsome assays with physiologically based pharmacokinetic (PBPK) modeling. Cross-validate predictions with LC-MS/MS metabolite profiling .

Methodological and Ethical Considerations

Q. What ethical considerations and approval processes are necessary when conducting preclinical studies involving this compound?

- Secure approval from institutional animal care committees (IACUC) or biosafety boards.

- Adhere to the 3Rs principle (Replacement, Reduction, Refinement) for animal studies.

- Document chemical handling protocols (e.g., OSHA guidelines for lab safety). Include ethics statements in manuscripts, specifying approval IDs and compliance with ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.